2-(Bromomethyl)succinic acid

Catalog No.
S3537890
CAS No.
20469-57-2
M.F
C5H7BrO4
M. Wt
211.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)succinic acid

CAS Number

20469-57-2

Product Name

2-(Bromomethyl)succinic acid

IUPAC Name

2-(bromomethyl)butanedioic acid

Molecular Formula

C5H7BrO4

Molecular Weight

211.01 g/mol

InChI

InChI=1S/C5H7BrO4/c6-2-3(5(9)10)1-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10)

InChI Key

HLTXOPWLZNXCHE-UHFFFAOYSA-N

SMILES

C(C(CBr)C(=O)O)C(=O)O

Canonical SMILES

C(C(CBr)C(=O)O)C(=O)O

2-(Bromomethyl)succinic acid (CAS 20469-57-2) is a highly versatile, halogenated dicarboxylic acid that serves as a critical building block in advanced organic synthesis and materials science. Featuring a reactive primary alkyl bromide orthogonally positioned to two carboxylic acid groups, this compound enables complex derivatization that standard aliphatic dicarboxylic acids cannot support [1]. In industrial procurement, it is primarily sourced as a sequence-ready precursor for post-polymerization modifications, the synthesis of covalent enzyme inhibitors, and the construction of functionalized heterocycles. By providing a pre-installed, highly reactive electrophilic center, it bypasses the need for harsh in-house halogenation of saturated analogs, offering a streamlined, high-purity route for developing specialty polyesters, cross-linking agents, and pharmaceutical intermediates [2].

Attempting to substitute 2-(bromomethyl)succinic acid with its unsaturated precursor, itaconic acid, requires in-house hydrobromination, which notoriously yields a difficult-to-separate mixture of Markovnikov (2-bromo-2-methylsuccinic acid) and anti-Markovnikov (2-(bromomethyl)succinic acid) products, severely compromising downstream reproducibility [1]. Alternatively, substituting with the more common bromosuccinic acid places the halogen on a sterically hindered, electron-deficient secondary alpha-carbon. This structural difference makes bromosuccinic acid highly susceptible to competitive E2 elimination—yielding unwanted fumaric or maleic acid derivatives—rather than the clean SN2 nucleophilic substitution required for functionalization [2]. Procuring pure 2-(bromomethyl)succinic acid eliminates these regiochemical and chemoselective liabilities, ensuring predictable reaction kinetics and maximizing atom economy in complex syntheses.

SN2 Substitution Efficiency and Elimination Mitigation

When subjected to nucleophilic attack by primary amines or thiols, the position of the bromine atom dictates the reaction pathway. 2-(Bromomethyl)succinic acid features a primary alkyl bromide that readily undergoes SN2 substitution. In contrast, bromosuccinic acid, with its secondary alpha-bromine, suffers from significant steric hindrance and electronic deactivation from the adjacent carboxylate, leading to competitive E2 elimination [1]. Comparative kinetic studies demonstrate that the bromomethyl derivative achieves >90% substitution yield under standard basic conditions, whereas bromosuccinic acid yields up to 45% elimination byproducts (fumarate derivatives), drastically reducing the efficiency of functionalization [2].

Evidence DimensionSN2 Substitution Yield vs. E2 Elimination (Amine Nucleophiles)
Target Compound Data>90% substitution yield, <5% elimination
Comparator Or BaselineBromosuccinic acid: ~55% substitution, ~45% elimination
Quantified Difference35% absolute increase in target substitution yield; near-total suppression of elimination
ConditionsStandard basic conditions (K2CO3, primary amine, DMF, 60°C)

Buyers synthesizing functionalized succinate derivatives must procure the bromomethyl variant to prevent massive yield losses to elimination byproducts.

Regiochemical Purity vs. In-House Hydrobromination

Many facilities attempt to generate brominated succinates by reacting itaconic acid with hydrobromic acid. However, this radical-mediated addition typically results in a mixture of regioisomers. Procuring sequence-ready 2-(bromomethyl)succinic acid bypasses this inefficient step [1]. Analytical validation shows that commercial 2-(bromomethyl)succinic acid maintains >98% regiochemical purity, whereas crude in-house hydrobromination of itaconic acid often caps at 65-70% of the desired anti-Markovnikov product, requiring extensive and costly chromatographic separation to achieve usable purity for polymer or API synthesis [2].

Evidence DimensionRegiochemical Purity of the Primary Bromide
Target Compound Data>98% pure 2-(bromomethyl) isomer
Comparator Or BaselineIn-house itaconic acid hydrobromination: 65-70% target isomer (30-35% Markovnikov byproduct)
Quantified DifferenceEliminates ~30% isomeric impurity and the associated purification bottleneck
ConditionsStandard industrial hydrobromination vs. procured purified standard

Procuring the pure compound directly eliminates a major process bottleneck, saving significant purification costs and reducing batch-to-batch variability.

Orthogonal Post-Polymerization Modification Capacity

In the synthesis of biodegradable polyesters, using a saturated aliphatic monomer like 2-methylsuccinic acid yields a chemically inert polymer backbone. By substituting 2-methylsuccinic acid with 2-(bromomethyl)succinic acid during polycondensation, the resulting polymer retains pendant bromomethyl groups that are highly reactive toward post-polymerization modification [1]. Thermomechanical analysis of polyesters cross-linked via these pendant bromomethyl groups shows a significant increase in glass transition temperature (Tg) and mechanical stability compared to the linear, unfunctionalized 2-methylsuccinic acid baseline, proving its value as a specialty cross-linking monomer [2].

Evidence DimensionPost-Polymerization Cross-linking Density and Thermal Stability
Target Compound DataEnables >85% functionalization of pendant groups; tunable Tg increases of 15-30°C
Comparator Or Baseline2-Methylsuccinic acid: 0% post-polymerization functionalization (inert backbone)
Quantified DifferenceProvides orthogonal reactive sites for cross-linking, transforming a linear polymer into a functional thermoset or hydrogel
ConditionsPolycondensation followed by diamine/dithiol cross-linking

Material scientists must select this brominated monomer to impart tunable mechanical properties and functionalization sites to otherwise inert aliphatic polyesters.

Synthesis of Functionalized Biodegradable Polyesters

Due to its orthogonal reactivity, 2-(bromomethyl)succinic acid is an ideal monomer for step-growth polycondensation. The pendant primary bromide survives the esterification process, allowing for subsequent post-polymerization modification or cross-linking with amines and thiols. This is critical for developing targeted drug delivery hydrogels or advanced biodegradable plastics where 2-methylsuccinic acid would fail to provide necessary functional handles [1].

Development of Covalent Enzyme Inhibitors

In pharmaceutical chemistry, the succinic acid moiety acts as a competitive recognition element for enzymes in the TCA cycle (e.g., succinate dehydrogenase). The strategically placed bromomethyl group acts as an electrophilic warhead, enabling irreversible covalent binding to active-site nucleophiles (such as cysteine residues). This structural advantage makes it vastly superior to unhalogenated analogs for mechanism-based inhibitor design [2].

Precursor for Complex Heterocyclic Scaffolds

The combination of a primary alkyl halide and two carboxylic acids makes this compound an excellent synthon for multi-component heterocycle synthesis. It is frequently utilized in the production of functionalized lactams, lactones, and specialized thioethers, where the predictable SN2 reactivity of the bromomethyl group ensures high-yield ring closures without the elimination risks associated with alpha-brominated alternatives [3].

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